molecular formula C17H23N3 B5853274 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Cat. No. B5853274
M. Wt: 269.4 g/mol
InChI Key: ZFDHGFAQTCJRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. These actions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine in lab experiments is its potential therapeutic effects. This compound may be useful in the development of new treatments for neurological and psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One area of research could focus on elucidating its mechanism of action. This could lead to the development of more targeted therapies. Another area of research could focus on its potential use in the treatment of specific neurological and psychiatric disorders. Additionally, research could focus on the development of new synthesis methods for this compound to improve its purity and yield.

Synthesis Methods

1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can be synthesized using various methods. One of the most common methods involves the reaction of 1-benzylpiperazine with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. This method yields the desired compound with high purity and yield.

Scientific Research Applications

1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied for its potential applications in scientific research. This compound has been shown to have activity as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

1-benzyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-18-9-5-8-17(18)15-20-12-10-19(11-13-20)14-16-6-3-2-4-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHGFAQTCJRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

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